N-(1-benzyl-4-cyanopiperidin-4-yl)-2,4-dimethylpent-4-enamide
Description
N-(1-benzyl-4-cyanopiperidin-4-yl)-2,4-dimethylpent-4-enamide is a complex organic compound with a unique structure that includes a piperidine ring, a benzyl group, and a cyanide group
Properties
IUPAC Name |
N-(1-benzyl-4-cyanopiperidin-4-yl)-2,4-dimethylpent-4-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c1-16(2)13-17(3)19(24)22-20(15-21)9-11-23(12-10-20)14-18-7-5-4-6-8-18/h4-8,17H,1,9-14H2,2-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGQLFMUXZVGHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=C)C)C(=O)NC1(CCN(CC1)CC2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-4-cyanopiperidin-4-yl)-2,4-dimethylpent-4-enamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 4-cyanopiperidine with benzyl chloride under basic conditions to form the benzylated piperidine intermediate. This intermediate is then reacted with 2,4-dimethylpent-4-enoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-4-cyanopiperidin-4-yl)-2,4-dimethylpent-4-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the cyanide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-benzyl-4-cyanopiperidin-4-yl)-2,4-dimethylpent-4-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(1-benzyl-4-cyanopiperidin-4-yl)-2,4-dimethylpent-4-enamide exerts its effects involves interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-anilino-1-benzyl-4-cyanopiperidine
- 1-benzyl-4-cyano-4-(phenylamino)piperidine
- 4-(phenylamino)-1-benzyl-4-piperidinecarbonitrile
Uniqueness
N-(1-benzyl-4-cyanopiperidin-4-yl)-2,4-dimethylpent-4-enamide is unique due to its specific structural features, such as the presence of the 2,4-dimethylpent-4-enamide group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
